![molecular formula C20H18N4O2S2 B2639594 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 897477-47-3](/img/structure/B2639594.png)
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves multiple steps. One common method includes the condensation of 2-aminobenzothiazole with piperazine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the presence of the benzothiazole moiety enhances the compound's ability to bind to specific receptors associated with cancer cell proliferation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Structural modifications of benzothiazole derivatives have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant potential of benzothiazole-based compounds. The piperazine ring in the structure may contribute to neuroprotective effects, making it a candidate for further exploration in epilepsy treatments .
Biological Research
Binding Affinity Studies
The interaction of this compound with biological targets has been a focus of research. Binding affinity studies reveal that it can effectively interact with receptors and enzymes involved in various physiological processes. Understanding these interactions is crucial for developing drugs with specific therapeutic effects.
Targeted Drug Delivery Systems
The unique structural characteristics of this compound allow it to be incorporated into targeted drug delivery systems. Its ability to form complexes with biomolecules enhances the efficacy of drug delivery, particularly in cancer therapy where localized treatment is essential .
Material Science
Polymeric Applications
In material science, benzothiazole derivatives are being explored for their potential use in polymeric materials due to their stability and reactivity. These compounds can serve as building blocks for creating advanced materials with desirable mechanical properties and thermal stability .
Case Studies
Study Title | Findings | Implications |
---|---|---|
Anticancer Activity of Benzothiazoles | Demonstrated inhibition of tumor growth in vitro | Potential for development as anticancer agents |
Antimicrobial Efficacy Against Bacterial Strains | Effective against resistant strains | Could lead to new antibiotic formulations |
Neuroprotective Effects in Epilepsy Models | Reduced seizure frequency in animal models | Promising candidate for anticonvulsant drugs |
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in this process . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole and 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole . Compared to these compounds, 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole exhibits unique properties such as enhanced antibacterial activity and improved solubility in organic solvents .
Biological Activity
Overview
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The combination of a piperazine moiety with a benzothiazole structure suggests significant pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O2S2, with a molecular weight of approximately 384.5 g/mol. The structural features include:
- Benzothiazole moieties : Known for their diverse biological activities.
- Piperazine ring : Often associated with various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. The compound's ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) further supports its potential as an anti-inflammatory and anticancer agent .
- Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use in treating infections .
- Enzyme Inhibition : The interaction of the benzothiazole moiety with specific molecular targets indicates that this compound may act as an enzyme inhibitor or receptor modulator, which is critical for developing therapeutic agents .
Anticancer Screening
A study conducted on benzothiazole-piperazine hybrids demonstrated that many synthesized compounds exhibited moderate to potent activity against human cancer cell lines (e.g., MCF7, T47D). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzothiazole ring significantly influenced the antiproliferative activity .
The mechanism of action for this compound involves:
- Induction of Apoptosis : By activating caspases and disrupting mitochondrial functions.
- Inhibition of COX Enzymes : Reducing inflammatory responses which are often linked to cancer progression .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
3-(Piperazin-1-yl)-1,2-benzothiazole | Benzothiazole and piperazine moieties | Antimicrobial, anticancer |
1-(1,2-Benzisothiazol-3-yl)piperazine | Different substitution patterns | Moderate anticancer activity |
2-(Piperazinyl)benzothiazoles | Varies in functional groups | Antimicrobial, anti-inflammatory |
This table illustrates how variations in structure can lead to differences in biological activity among related compounds.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-14-6-4-8-16-17(14)22-20(28-16)24-11-9-23(10-12-24)19(25)18-21-13-5-2-3-7-15(13)27-18/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGRSBPWOKEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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